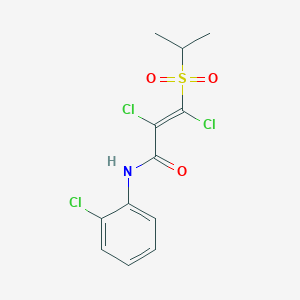
(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(isopropylsulfonyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with multiple functional groups. It contains a propenamide group, which is a common feature in many bioactive compounds. It also has chloro groups and a sulfonyl group, which can contribute to its reactivity and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenamide group suggests that this compound could exist in different geometric isomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the chloro groups might be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could affect its solubility, while the chloro groups could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Photochemistry
The molecular structures and photochemical behavior of compounds similar to (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(isopropylsulfonyl)-2-propenamide, such as (E)- and (Z)-N-methyl-3-(2-pyridyl)-propenamide, have been studied in solid state and in solution. These studies reveal how molecular conformation, influenced by the phase or solvent, can impact photochemical properties and lead to different behaviors in various environments (Lewis & Yoon, 1994).
Environmental Transformation of Pharmaceuticals
Research on chlorinated pharmaceuticals has shown how compounds can undergo transformation during chlorination processes used in water treatment. This is particularly relevant for compounds with similar structures to this compound, illustrating the potential environmental fate and transformation pathways of these compounds (Rodil et al., 2012).
Genotoxicity of Chlorophenols
Studies on chlorophenols, which share structural similarities with this compound, have explored their genotoxic effects. These compounds, common in industrial settings, can induce DNA damage and are linked to various health risks, emphasizing the importance of understanding the biological interactions of such compounds (DeMarini et al., 1990).
Advanced Oxidation Processes
The advanced oxidation of pharmaceuticals, including those structurally related to this compound, has been a focus of research. Techniques like ozonation and H2O2/UV have been explored for degrading such compounds in water, shedding light on the potential removal methods for these substances from the environment (Vogna et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-2,3-dichloro-N-(2-chlorophenyl)-3-propan-2-ylsulfonylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO3S/c1-7(2)20(18,19)11(15)10(14)12(17)16-9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,16,17)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNIWFUENKJVSJ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(=C(C(=O)NC1=CC=CC=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)/C(=C(/C(=O)NC1=CC=CC=C1Cl)\Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)
![methyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2831602.png)
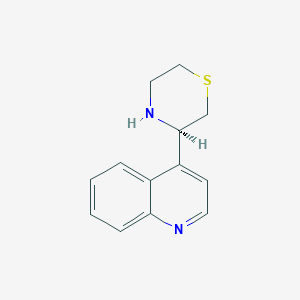
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2831606.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2831607.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2831610.png)
![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)
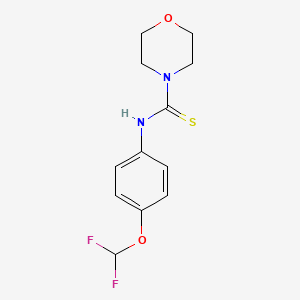
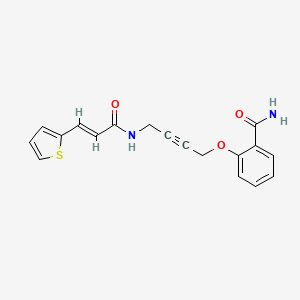
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2831616.png)
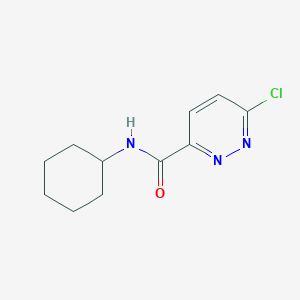

![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)